molecular formula C17H18N4O4 B5779240 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5779240
M. Wt: 342.35 g/mol
InChI Key: PWHYDOOMXVERDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AMPP, is a compound that has been widely studied for its potential applications in scientific research. This compound is a purine derivative and has been found to exhibit several interesting properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, several studies have suggested that this compound exerts its anti-tumor effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been found to exhibit several other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide signaling pathways. Additionally, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to enhance the release of dopamine, a neurotransmitter that plays a key role in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent anti-tumor activity at relatively low concentrations, making it a promising candidate for further development. Additionally, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to be relatively stable and easy to work with in lab settings.
However, there are also some limitations associated with the use of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments. For example, this compound is relatively expensive and may not be readily available in some research settings. Additionally, the mechanism of action of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are several potential future directions for research on 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One promising area of research is the development of novel drug formulations that incorporate this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and to identify potential targets for therapeutic intervention. Finally, more research is needed to explore the potential applications of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in other areas of scientific research, such as neuroscience and immunology.

Synthesis Methods

The synthesis of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through several methods. One of the most commonly used methods involves the reaction of 8-bromo-7-allyl-1,3-dimethylxanthine with 4-methoxyphenol in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a white crystalline powder.

Scientific Research Applications

7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 7-allyl-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma.

properties

IUPAC Name

8-(4-methoxyphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-5-10-21-13-14(19(2)17(23)20(3)15(13)22)18-16(21)25-12-8-6-11(24-4)7-9-12/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHYDOOMXVERDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-methoxyphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.